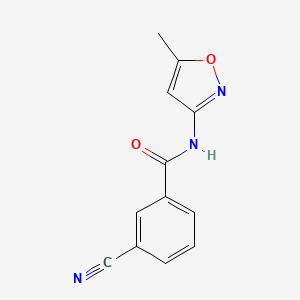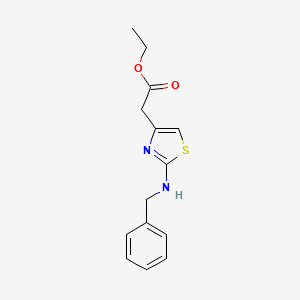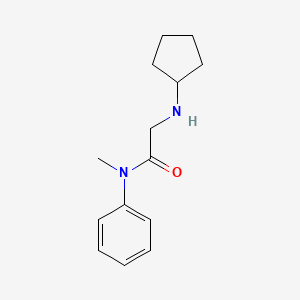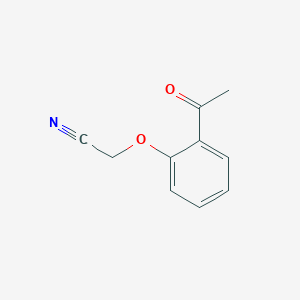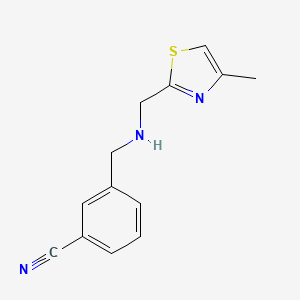
3-((((4-Methylthiazol-2-yl)methyl)amino)methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((((4-Methylthiazol-2-yl)methyl)amino)methyl)benzonitrile is a compound that features a thiazole ring, which is a versatile and significant moiety in the field of chemistry. The thiazole ring consists of sulfur and nitrogen atoms, contributing to its aromatic properties and reactivity
Métodos De Preparación
The synthesis of 3-((((4-Methylthiazol-2-yl)methyl)amino)methyl)benzonitrile involves several steps. One common method includes the reaction of 2-[(4-methylthiazol-2-yl)amino]thiazol-4(5H)-one derivatives with sodium acetate in glacial acetic acid. This reaction is followed by the addition of appropriate benzaldehyde derivatives to obtain the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-((((4-Methylthiazol-2-yl)methyl)amino)methyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can participate in oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-((((4-Methylthiazol-2-yl)methyl)amino)methyl)benzonitrile has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-((((4-Methylthiazol-2-yl)methyl)amino)methyl)benzonitrile involves its interaction with various molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . This interaction can lead to various physiological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
3-((((4-Methylthiazol-2-yl)methyl)amino)methyl)benzonitrile can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
The uniqueness of this compound lies in its specific structure and the presence of the benzonitrile group, which can influence its reactivity and biological activity compared to other thiazole derivatives.
Propiedades
Fórmula molecular |
C13H13N3S |
|---|---|
Peso molecular |
243.33 g/mol |
Nombre IUPAC |
3-[[(4-methyl-1,3-thiazol-2-yl)methylamino]methyl]benzonitrile |
InChI |
InChI=1S/C13H13N3S/c1-10-9-17-13(16-10)8-15-7-12-4-2-3-11(5-12)6-14/h2-5,9,15H,7-8H2,1H3 |
Clave InChI |
KMVIDLFTFCQKIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)CNCC2=CC(=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





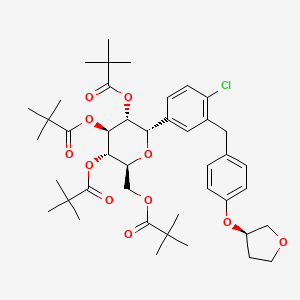
![8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14892579.png)
![2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14892584.png)


